molecular formula C12H17NO5S B2869940 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid CAS No. 197965-89-2

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid

Cat. No.: B2869940
CAS No.: 197965-89-2
M. Wt: 287.33
InChI Key: MMAMULOKFLYVHG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonylamino group and a butyric acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid is Matrix metalloproteinase-12 (MMP-12) . MMP-12, also known as Macrophage metalloelastase, is a clinical trial target involved in diseases such as Asthma, Lung cancer, and Renal cell carcinoma . It has significant elastolytic activity and may be involved in tissue injury and remodeling .

Mode of Action

The compound interacts with its target, MMP-12, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing it from breaking down extracellular matrix components. This results in a decrease in tissue damage and inflammation associated with diseases such as Asthma and Lung cancer .

Biochemical Pathways

The inhibition of MMP-12 affects several biochemical pathways. Primarily, it impacts the degradation of extracellular matrix components, a key process in tissue remodeling and repair. By inhibiting MMP-12, the compound can reduce tissue damage and inflammation, thereby alleviating symptoms of diseases such as Asthma and Lung cancer .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of tissue damage and inflammation. By inhibiting MMP-12, the compound prevents the degradation of extracellular matrix components, reducing tissue damage. This can alleviate symptoms of diseases such as Asthma and Lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-methylbutyric acid in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzenesulfonylamino derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide or thiol derivative.

Scientific Research Applications

2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Methoxy-benzenesulfonylamino)-3-methyl-butyric acid.

    4-Hydroxybenzenesulfonylamino derivatives: Formed through oxidation reactions.

    Sulfonamide derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxy group and a sulfonylamino group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-8(2)11(12(14)15)13-19(16,17)10-6-4-9(18-3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAMULOKFLYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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